1,3-Diazaadamantan-6-one
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Overview
Description
1,3-Diazaadamantan-6-one is a nitrogen-containing analog of adamantane, characterized by the presence of nitrogen atoms in its structure. This compound is part of the broader class of azaadamantanes, which have garnered significant interest due to their unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diazaadamantan-6-one can be synthesized through the condensation of hexamethylenetetramine with various ketones. For example, the condensation with 4-phenylbutan-2-one (jasmarol) and its derivatives, such as raspberry ketone, anisylacetone, and vanillylacetone, yields different derivatives of this compound . The reaction typically involves the use of acetic acid as a catalyst and proceeds under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1,3-Diazaadamantan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The nitrogen atoms in the structure allow for nucleophilic substitution reactions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under standard laboratory conditions, with specific temperatures and solvents depending on the desired product .
Major Products Formed
The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different biological and chemical properties. For example, tetraaryl-substituted derivatives have been synthesized and studied for their unique electronic and structural characteristics .
Scientific Research Applications
1,3-Diazaadamantan-6-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its antiviral and analgesic activities.
Industry: Utilized as a corrosion inhibitor for metals and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 1,3-Diazaadamantan-6-one involves its interaction with specific molecular targets and pathways. For instance, some derivatives have been shown to inhibit viral replication by targeting viral proteins. The compound’s unique structure allows it to interact with biological targets in a way that can modulate their activity, leading to therapeutic effects .
Comparison with Similar Compounds
1,3-Diazaadamantan-6-one can be compared with other similar compounds, such as:
1,3,5-Triazaadamantane: Contains an additional nitrogen atom, leading to different chemical and biological properties.
Adamantane: The parent hydrocarbon structure, which lacks nitrogen atoms and has different solubility and biological activity.
Tetraaryl-1,3-Diazaadamantan-6-ones:
The uniqueness of this compound lies in its balance of hydrophilicity and biological activity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C8H12N2O/c11-8-6-1-9-3-7(8)4-10(2-6)5-9/h6-7H,1-5H2 |
InChI Key |
BDWJSGMOFNDOAD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN3CC(C2=O)CN1C3 |
Origin of Product |
United States |
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